1,2,5-Trichloronaphthalene

Description

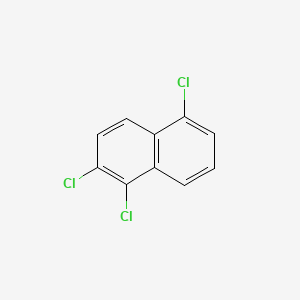

Structure

3D Structure

Properties

IUPAC Name |

1,2,5-trichloronaphthalene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5Cl3/c11-8-3-1-2-7-6(8)4-5-9(12)10(7)13/h1-5H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMHZKSMAFILONG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2Cl)Cl)C(=C1)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5Cl3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10204259 | |

| Record name | 1,2,5-Trichloronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10204259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.5 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55720-33-7 | |

| Record name | Naphthalene, 1,2,5-trichloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055720337 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,5-Trichloronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10204259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1,2,5-Trichloronaphthalene: A Comprehensive Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the chemical and physical properties of 1,2,5-trichloronaphthalene, a member of the polychlorinated naphthalene (PCN) family. PCNs are recognized as persistent environmental pollutants, and understanding their chemical behavior is crucial for toxicological studies and environmental remediation. This document summarizes key physicochemical data, outlines general experimental protocols for their determination, and illustrates the primary toxicological pathway associated with this class of compounds.

Core Chemical Properties

The following table summarizes the key chemical and physical properties of this compound.

| Property | Value | Source |

| CAS Number | 55720-33-7 | [1] |

| Molecular Formula | C₁₀H₅Cl₃ | [1] |

| Molecular Weight | 231.51 g/mol | |

| Boiling Point | 332.7 °C at 760 mmHg | |

| Density | 1.452 g/cm³ | |

| Vapor Pressure | 0.000277 mmHg at 25°C | |

| LogP (Octanol-Water Partition Coefficient) | 4.8 | |

| Solubility | Soluble in most organic solvents, such as chlorinated and aromatic solvents.[2] Generally, water solubility decreases with increasing chlorination.[3] | |

| Appearance | Commercial PCN mixtures can range from thin liquids to hard, waxy solids.[2] |

Experimental Protocols

Detailed experimental protocols for the determination of the physicochemical properties of specific PCN congeners like this compound are not extensively published in readily available literature. However, standardized methods are employed for the characterization of such compounds.

Determination of Purity and Structure

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is the primary technique for the separation and identification of PCN congeners in a mixture.[4] A sample is volatilized and passed through a capillary column (e.g., DB-5MS) which separates the components based on their boiling points and interactions with the column's stationary phase. The separated components then enter a mass spectrometer, which ionizes the molecules and detects the fragments based on their mass-to-charge ratio, allowing for structural elucidation and quantification.[4] Isotope dilution techniques are often employed for accurate quantification in complex environmental matrices.[4]

Determination of Physicochemical Properties

-

Melting and Boiling Point: The melting and boiling points of solid and liquid PCNs are determined using standard laboratory techniques. For solids, a melting point apparatus is used where the temperature at which the substance transitions from a solid to a liquid is observed. For liquids, the boiling point is determined by heating the liquid and measuring the temperature at which its vapor pressure equals the atmospheric pressure. Due to the high boiling points of many PCNs, these measurements are often performed under reduced pressure.

-

Density: The density of liquid PCNs can be measured using a pycnometer or a digital density meter. For solid PCNs, gas pycnometry can be used to determine the true density.

-

Vapor Pressure: Vapor pressure can be determined by various methods, including the Knudsen effusion method or by using gas chromatography to measure the retention time of the analyte on a column with a known stationary phase.

-

LogP (Octanol-Water Partition Coefficient): The octanol-water partition coefficient is a measure of a compound's lipophilicity and is a critical parameter in assessing its environmental fate and bioaccumulation potential. It is typically determined using the shake-flask method, where the compound is partitioned between n-octanol and water, and the concentration in each phase is measured after equilibrium is reached.

Toxicological Pathway

Polychlorinated naphthalenes, including this compound, are known to exert their toxic effects primarily through the activation of the aryl hydrocarbon receptor (AhR).[5][6] This pathway is a key mechanism for the toxicity of many planar aromatic hydrocarbons.[5] The binding of a ligand like a PCN to the AhR initiates a cascade of events leading to the expression of various genes, some of which are involved in xenobiotic metabolism and can lead to cellular damage.[7][8]

Caption: Aryl Hydrocarbon Receptor (AhR) Signaling Pathway Activation by this compound.

References

- 1. env.go.jp [env.go.jp]

- 2. CHLORINATED NAPHTHALENES (CICAD 34, 2001) [inchem.org]

- 3. tandfonline.com [tandfonline.com]

- 4. [Determination of polychlorinated naphthalenes in environmental samples by isotope dilution gas chromatography-triple quadrupole mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. farmacja.umed.pl [farmacja.umed.pl]

- 7. The toxicological profile of polychlorinated naphthalenes (PCNs) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. research-portal.uea.ac.uk [research-portal.uea.ac.uk]

An In-depth Technical Guide to 1,2,5-Trichloronaphthalene (CAS Number: 55720-33-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1,2,5-trichloronaphthalene, a member of the polychlorinated naphthalene (PCN) family of compounds. This document consolidates available data on its chemical and physical properties, outlines general experimental protocols for its synthesis and analysis, and discusses its toxicological profile and potential biological interactions. The information is intended to serve as a foundational resource for researchers and professionals in the fields of environmental science, toxicology, and drug development who may encounter or study this compound.

Chemical and Physical Properties

This compound is a solid organic compound with the molecular formula C₁₀H₅Cl₃.[1] Like other polychlorinated naphthalenes, its properties are influenced by the degree and position of chlorine substitution on the naphthalene ring. The physicochemical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 55720-33-7 | [1] |

| Molecular Formula | C₁₀H₅Cl₃ | [1] |

| Molecular Weight | 231.51 g/mol | [1] |

| Vapor Pressure | 0.000277 mmHg at 25°C | [1] |

| Boiling Point | 332.7°C at 760 mmHg | [1] |

| Flash Point | 228.3°C | [1] |

| Density | 1.452 g/cm³ | [1] |

| LogP (Octanol-Water Partition Coefficient) | 4.80 | [1] |

Experimental Protocols

Synthesis

General Experimental Workflow for Synthesis and Isolation:

Caption: General workflow for the synthesis and isolation of this compound.

Methodology:

-

Chlorination: Naphthalene is reacted with chlorine gas in the presence of a Lewis acid catalyst, such as ferric chloride (FeCl₃) or aluminum chloride (AlCl₃).[2] The reaction temperature and duration are controlled to favor the formation of trichlorinated products. The process typically involves bubbling chlorine gas through molten naphthalene containing the catalyst.[3]

-

Work-up: After the reaction, the crude product mixture is washed to remove the catalyst and any unreacted starting materials.

-

Isomer Separation: The resulting mixture of trichloronaphthalene isomers is then subjected to separation techniques. This can be a complex process due to the similar physical properties of the isomers.[4] Potential methods include fractional distillation under reduced pressure and crystallization.[5] Advanced chromatographic techniques, such as high-performance liquid chromatography (HPLC) or gas chromatography (GC), may also be employed for analytical or small-scale preparative separation.

Analytical Methods

The analysis of this compound, particularly in environmental or biological matrices, typically involves chromatographic separation followed by mass spectrometric detection.

General Experimental Workflow for Analysis:

Caption: General workflow for the analysis of this compound in various samples.

Methodology:

-

Sample Preparation: The sample is first extracted with a suitable organic solvent to isolate the chlorinated naphthalenes.

-

Cleanup: The extract is then purified to remove interfering compounds. This is often achieved using techniques like solid-phase extraction (SPE).

-

Instrumentation: The purified extract is analyzed using either Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).

-

GC-MS: This is a common technique for the analysis of semi-volatile organic compounds like PCNs. A capillary GC column is used to separate the isomers, which are then detected and quantified by a mass spectrometer.

-

HPLC-MS: Reversed-phase HPLC can also be used for the separation of PCN isomers. Mass spectrometry is used for detection.

-

-

Quantification: Quantification is typically performed using an internal standard method with isotopically labeled standards to ensure accuracy.

Toxicological Profile

The toxicology of individual trichloronaphthalene isomers is not as well-studied as that of the broader class of polychlorinated naphthalenes (PCNs). However, the available data on PCNs provide insights into the potential health effects of this compound.

Summary of Potential Toxicological Effects of Trichloronaphthalenes:

| Effect | Description |

| Dermal and Ocular Irritation | Contact with trichloronaphthalenes can cause irritation to the skin and eyes. |

| Systemic Effects | High exposure can lead to symptoms such as loss of appetite, nausea, headache, and dizziness. |

| Hepatotoxicity | Polychlorinated naphthalenes are known to be toxic to the liver.[6][7][8] |

| Developmental and Reproductive Toxicity | Studies on PCN mixtures have shown fetotoxic and teratogenic effects in rats, including reduced fetal weight and developmental delays.[9] |

| Neurotoxicity | Evidence suggests that PCNs can be retained in the brain and nervous system, indicating a potential for neurotoxic effects.[6][7][8] |

| Endocrine Disruption | PCNs have been shown to interact with key endocrine receptors, including the estrogen, thyroid, and adrenoceptors, suggesting they can act as endocrine disruptors.[10] |

Biological Interactions and Signaling Pathways

The biological effects of many halogenated aromatic hydrocarbons, including PCNs, are mediated through their interaction with the aryl hydrocarbon receptor (AhR).[11] The AhR is a ligand-activated transcription factor that regulates the expression of a variety of genes, including those involved in xenobiotic metabolism.

Proposed Signaling Pathway for PCN-Mediated Toxicity:

References

- 1. This compound|lookchem [lookchem.com]

- 2. US3051763A - Preparation of chlorinated naphthalenes - Google Patents [patents.google.com]

- 3. US1933422A - Chlorination of naphthalene - Google Patents [patents.google.com]

- 4. CHLORINATED NAPHTHALENES (CICAD 34, 2001) [inchem.org]

- 5. US4089909A - Separation of dichlorobenzene isomers - Google Patents [patents.google.com]

- 6. farmacja.umed.pl [farmacja.umed.pl]

- 7. The toxicological profile of polychlorinated naphthalenes (PCNs) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. research-portal.uea.ac.uk [research-portal.uea.ac.uk]

- 9. Prenatal developmental toxicity of polychlorinated naphthalenes (PCNs) in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Insights into toxicity of polychlorinated naphthalenes to multiple human endocrine receptors: Mechanism and health risk analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The Aryl Hydrocarbon Receptor Complex and the Control of Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of 1,2,5-Trichloronaphthalene

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the synthetic approaches to 1,2,5-trichloronaphthalene, a member of the polychlorinated naphthalene (PCN) family. Due to the environmental and health concerns associated with PCNs, their targeted synthesis is primarily for research purposes, such as the development of analytical standards and toxicological studies. This guide details a plausible synthetic route, purification methodologies, and characterization data, addressing the inherent challenges in achieving regioselective chlorination of the naphthalene core.

Introduction

Polychlorinated naphthalenes (PCNs) are a class of synthetic aromatic compounds that have seen historical use in various industrial applications, including as dielectrics, flame retardants, and wood preservatives.[1] Concerns over their persistence, bioaccumulation, and toxicity have led to a significant decline in their production and use.[2] The targeted synthesis of specific PCN congeners, such as this compound, is crucial for toxicological assessments, environmental monitoring, and as reference standards in analytical chemistry.

Direct chlorination of naphthalene is the most common industrial method for producing PCNs. However, this approach invariably leads to a complex mixture of isomers with varying degrees of chlorination, making the isolation of a single, pure congener a formidable challenge.[2] This guide, therefore, focuses on a more controlled, multi-step synthetic strategy to afford this compound with higher selectivity.

Proposed Synthesis Route: A Multi-Step Approach

Given the difficulties in controlling the regioselectivity of direct chlorination, a more strategic approach is proposed, commencing with a pre-functionalized naphthalene derivative. A plausible pathway involves the Sandmeyer reaction, a versatile method for introducing a variety of substituents onto an aromatic ring via a diazonium salt intermediate.[3]

The proposed synthesis of this compound is a three-step process starting from 1,4-dichloronaphthalene:

-

Nitration: Introduction of a nitro group onto the 1,4-dichloronaphthalene backbone.

-

Reduction: Conversion of the nitro group to a primary amine.

-

Sandmeyer Reaction: Diazotization of the amine followed by chloro-de-diazoniation to yield the final product.

Caption: Proposed multi-step synthesis of this compound.

Experimental Protocols

The following sections provide detailed, albeit generalized, experimental protocols for each step of the proposed synthesis. These protocols are based on established methodologies for analogous transformations and may require optimization for this specific substrate.

Step 1: Nitration of 1,4-Dichloronaphthalene

The nitration of 1,4-dichloronaphthalene is expected to yield a mixture of isomers. The directing effects of the chloro substituents will influence the position of the incoming nitro group.

Methodology:

-

To a stirred solution of 1,4-dichloronaphthalene in concentrated sulfuric acid, cooled to 0-5 °C in an ice bath, a mixture of concentrated nitric acid and concentrated sulfuric acid is added dropwise.

-

The reaction temperature is maintained below 10 °C throughout the addition.

-

After the addition is complete, the reaction mixture is stirred at room temperature for several hours.

-

The reaction is quenched by pouring it onto crushed ice, and the resulting precipitate is collected by vacuum filtration.

-

The crude product is washed with cold water until the washings are neutral and then dried.

-

The isomeric products are separated by column chromatography on silica gel using a suitable eluent system (e.g., a hexane/ethyl acetate gradient).

Step 2: Reduction of 1,4-Dichloro-x-nitronaphthalene

The reduction of the nitro group to an amine can be achieved through various methods, including catalytic hydrogenation or using a metal in acidic media.

Methodology (using Iron and Hydrochloric Acid):

-

A mixture of the purified 1,4-dichloro-x-nitronaphthalene isomer, iron powder, and ethanol/water is heated to reflux.

-

Concentrated hydrochloric acid is added portion-wise to the refluxing mixture.

-

The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

The hot reaction mixture is filtered to remove the iron salts.

-

The filtrate is concentrated under reduced pressure, and the residue is neutralized with a base (e.g., sodium carbonate solution).

-

The product, x-amino-1,4-dichloronaphthalene, is extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is dried over anhydrous sodium sulfate and concentrated to yield the crude amine.

-

Further purification can be achieved by recrystallization or column chromatography.

Step 3: Sandmeyer Reaction of x-Amino-1,4-dichloronaphthalene

The Sandmeyer reaction is a two-part process involving the formation of a diazonium salt followed by its conversion to the corresponding aryl chloride.[3]

Methodology:

-

Diazotization: The x-amino-1,4-dichloronaphthalene is dissolved in aqueous hydrochloric acid and cooled to 0-5 °C. A solution of sodium nitrite in water is added dropwise while maintaining the temperature below 5 °C. The completion of the diazotization can be tested with starch-iodide paper.[4]

-

Chloro-de-diazoniation: In a separate flask, copper(I) chloride is dissolved in concentrated hydrochloric acid. The freshly prepared, cold diazonium salt solution is added slowly to the copper(I) chloride solution.

-

Effervescence (evolution of nitrogen gas) is observed. The reaction mixture is stirred at room temperature for several hours and may be gently warmed to ensure complete reaction.

-

The reaction mixture is then extracted with a suitable organic solvent (e.g., dichloromethane).

-

The organic extracts are combined, washed with water and brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude this compound.

Purification and Isolation

The crude product from the Sandmeyer reaction will likely contain unreacted starting materials and side products. A multi-step purification strategy is therefore necessary.

-

Fractional Distillation: Due to the relatively high boiling point of trichloronaphthalenes, vacuum fractional distillation can be employed to separate the product from lower and higher boiling impurities.[5][6][7]

-

Recrystallization: The fractions enriched in this compound can be further purified by recrystallization from a suitable solvent or solvent mixture (e.g., ethanol, hexane).

-

Chromatography: For obtaining high-purity material for analytical standard preparation, preparative gas chromatography (GC) or high-performance liquid chromatography (HPLC) may be necessary to separate the this compound from any closely related isomers.

Data Presentation

The following table summarizes the expected physicochemical and spectroscopic data for this compound. It should be noted that obtaining experimental data for this specific congener is challenging, and some values are predicted or extrapolated from related compounds.

| Property | Value |

| Molecular Formula | C₁₀H₅Cl₃ |

| Molecular Weight | 231.51 g/mol |

| CAS Number | 55720-33-7 |

| Appearance | Expected to be a crystalline solid |

| Boiling Point | ~332.7 °C at 760 mmHg |

| Melting Point | Not readily available |

| Density | ~1.452 g/cm³ |

| LogP | ~4.80 |

| ¹H NMR (predicted) | Aromatic protons in the range of 7.0-8.5 ppm |

| ¹³C NMR (predicted) | Aromatic carbons in the range of 120-140 ppm |

| Mass Spectrum (EI) | Molecular ion (M⁺) at m/z 230, 232, 234 (isotopic pattern for 3 Cl atoms) |

| IR Spectrum | C-H stretching (aromatic), C=C stretching (aromatic), C-Cl stretching |

Conclusion

The synthesis of this compound is a non-trivial endeavor that requires a strategic, multi-step approach to overcome the challenges of regioselectivity inherent in the direct chlorination of naphthalene. The proposed synthesis via the Sandmeyer reaction of a specific dichloronaphthylamine precursor offers a plausible route to this specific congener. The successful isolation and purification of the target molecule rely on a combination of classical and modern separation techniques. The data presented in this guide, though partly predictive, provide a valuable resource for researchers and scientists working on the synthesis, analysis, and toxicological evaluation of polychlorinated naphthalenes. Further experimental work is necessary to optimize the proposed reaction conditions and fully characterize the final product.

References

- 1. 1-Chloronaphthalene | C10H7Cl | CID 7003 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 4. Diazotisation [organic-chemistry.org]

- 5. Purification [chem.rochester.edu]

- 6. chembam.com [chembam.com]

- 7. Fractional distillation - Wikipedia [en.wikipedia.org]

Environmental Fate of 1,2,5-Trichloronaphthalene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the environmental fate of 1,2,5-trichloronaphthalene. The information presented is curated for researchers and professionals engaged in environmental science and drug development, offering detailed data, experimental protocols, and pathway visualizations to support research and risk assessment activities.

Physicochemical Properties

The environmental transport and fate of this compound are governed by its physicochemical properties. As a polychlorinated naphthalene (PCN), its behavior is characterized by low aqueous solubility and a tendency to partition into organic matrices. Quantitative data for this compound and related compounds are summarized below.

| Property | This compound | Other Trichloronaphthalene Isomers | Monochloronaphthalene | Dichloronaphthalene | Tetrachloronaphthalene | Reference |

| Molecular Formula | C₁₀H₅Cl₃ | C₁₀H₅Cl₃ | C₁₀H₇Cl | C₁₀H₆Cl₂ | C₁₀H₄Cl₄ | [1] |

| Molecular Weight ( g/mol ) | 231.51 | 231.51 | 162.62 | 197.07 | 265.9 | [1] |

| Vapor Pressure (mm Hg at 25°C) | 0.000277 | - | 0.001 - 0.006 | 0.0001 - 0.0005 | 0.00002 - 0.00008 | [2] |

| Water Solubility (mg/L at 25°C) | Predicted Low | - | 1.1 - 7.8 | 0.08 - 0.5 | 0.004 - 0.02 | [2] |

| Log K_ow_ (Octanol-Water Partition Coefficient) | 4.8 | 5.1 - 5.5 | 3.9 - 4.2 | 4.5 - 5.0 | 5.4 - 5.9 | [3] |

| Log K_oc_ (Soil Organic Carbon-Water Partitioning Coefficient) | Predicted High | 4.3 - 4.8 | 3.4 - 3.8 | 3.9 - 4.4 | 4.7 - 5.3 | [3] |

Data for this compound is limited; predicted values are based on data for other PCNs.

Environmental Persistence and Degradation

This compound is expected to be persistent in the environment due to its chemical stability. The primary degradation pathways are microbial degradation and photodegradation, while hydrolysis is not considered a significant fate process.

Abiotic Degradation

Photodegradation: Polychlorinated naphthalenes absorb light in the environmentally relevant UV spectrum, suggesting that direct photolysis can occur in water, air, and on soil surfaces. The atmospheric half-life of 1,4-dichloronaphthalene has been reported as 2.7 days.[3] The photodegradation of PCNs is often initiated by hydroxyl radicals.[4]

Hydrolysis: Due to the stability of the aromatic ring and the carbon-chlorine bonds, hydrolysis is not a significant degradation pathway for chlorinated naphthalenes under typical environmental pH and temperature conditions.[5]

Biotic Degradation

The biodegradability of chlorinated naphthalenes generally decreases with an increasing number of chlorine atoms. Monochloronaphthalenes are readily degradable under aerobic conditions, while higher chlorinated congeners are more recalcitrant.[3]

Aerobic Degradation: In aerobic environments, the initial step in the degradation of naphthalene and its derivatives is catalyzed by naphthalene dioxygenase, which incorporates both atoms of molecular oxygen into the aromatic ring.[6] For chlorinated naphthalenes, the initial attack is expected to occur on the less chlorinated ring.

Anaerobic Degradation: Under anaerobic conditions, reductive dechlorination is a potential degradation pathway for highly chlorinated organic compounds. This process involves the removal of chlorine atoms, leading to less chlorinated and more biodegradable congeners.[7]

Environmental Half-Life

| Environmental Compartment | Condition | Estimated Half-Life | Reference |

| Soil | Aerobic | Months to Years | [8] |

| Sediment | Anaerobic | Years | [8] |

| Water | Photodegradation | Days to Weeks | [3] |

| Atmosphere | Photodegradation | Days | [3] |

Mobility and Bioaccumulation

Mobility: The high Log K_ow_ and predicted high Log K_oc_ values for this compound indicate a strong tendency to adsorb to soil organic matter and sediments.[3] This sorption reduces its mobility in the environment and its bioavailability. Lower chlorinated naphthalenes exhibit moderate sorption, while higher chlorinated congeners have a strong sorption tendency.[3]

Bioaccumulation: The lipophilic nature of polychlorinated naphthalenes suggests a high potential for bioaccumulation in the fatty tissues of organisms. The bioconcentration factor (BCF) tends to increase with the degree of chlorination.[3]

Experimental Protocols

Aerobic Biodegradation in Soil Microcosms

This protocol is adapted from methodologies used for studying the biodegradation of chlorinated aromatic compounds in soil.[9][10]

-

Soil Collection and Preparation: Collect soil from a site with no prior contamination by PCNs. Sieve the soil (2 mm mesh) to remove large debris and homogenize. Characterize the soil for properties such as pH, organic carbon content, and microbial biomass.

-

Microcosm Setup: In glass flasks, place 100 g of the prepared soil. Add a solution of this compound in a suitable solvent (e.g., acetone) to achieve the desired final concentration (e.g., 10-100 mg/kg). Allow the solvent to evaporate completely in a fume hood.

-

Incubation: Adjust the soil moisture to 60-80% of its water-holding capacity with a mineral salts medium. Seal the flasks with stoppers that allow for air exchange but prevent volatile losses. Incubate the microcosms in the dark at a constant temperature (e.g., 25°C).

-

Sampling and Analysis: At regular intervals (e.g., 0, 7, 14, 28, 56, and 112 days), sacrifice triplicate microcosms for analysis. Extract the soil samples with an appropriate solvent (e.g., hexane/acetone mixture). Analyze the extracts for the concentration of this compound and potential metabolites using GC-MS/MS.

-

Controls: Prepare sterile control microcosms (e.g., by autoclaving the soil) to assess abiotic losses. Prepare control microcosms without the test substance to monitor for background contamination.

Anaerobic Biodegradation in Sediment Microcosms

This protocol is based on general methods for studying the anaerobic degradation of persistent organic pollutants.[11][12]

-

Sediment Collection and Preparation: Collect sediment from an anoxic environment. Homogenize the sediment in an anaerobic chamber.

-

Microcosm Setup: In an anaerobic chamber, dispense a known amount of sediment and anaerobic mineral medium into serum bottles. Sparge the headspace with an inert gas (e.g., N₂/CO₂ mixture) and seal with butyl rubber stoppers and aluminum crimps.

-

Spiking and Incubation: Spike the microcosms with a stock solution of this compound in a minimal amount of an appropriate solvent to reach the target concentration. Incubate the bottles in the dark at a constant temperature.

-

Sampling and Analysis: At designated time points, sacrifice triplicate bottles. Extract the sediment and aqueous phases separately. Analyze the extracts for the parent compound and potential dechlorination products by GC-MS/MS.

-

Controls: Include sterile controls (autoclaved sediment) and no-substrate controls.

Aqueous Photodegradation

This protocol is designed based on experiments conducted for other chlorinated hydrocarbons.[13][14]

-

Solution Preparation: Prepare a solution of this compound in purified water at a concentration below its water solubility limit. A co-solvent (e.g., acetonitrile) may be used sparingly if necessary.

-

Photoreactor Setup: Use a photoreactor equipped with a light source that simulates the solar spectrum (e.g., a xenon arc lamp with appropriate filters to cut off wavelengths below 290 nm). Place the test solution in quartz tubes to allow for UV light penetration.

-

Irradiation: Irradiate the samples while maintaining a constant temperature. Use a chemical actinometer (e.g., p-nitroanisole/pyridine) to measure the light intensity.

-

Sampling and Analysis: At various time points, withdraw samples and analyze for the concentration of this compound using HPLC or GC-MS.

-

Controls: Run dark controls (tubes wrapped in aluminum foil) in parallel to account for any non-photolytic degradation.

Hydrolysis as a Function of pH (OECD 111)

This protocol follows the OECD Guideline for the Testing of Chemicals, Section 1, Test No. 111.[2][4][15]

-

Preliminary Test: Incubate sterile, aqueous buffered solutions of this compound at pH 4, 7, and 9 at 50°C for 5 days in the dark.

-

Tier 1 - Hydrolytic Stability: If less than 10% degradation is observed in the preliminary test, the substance is considered hydrolytically stable, and no further testing is required.

-

Tier 2 - Degradation Rate Determination: If significant degradation occurs, conduct further studies at different temperatures (e.g., 25°C, 40°C, and 50°C) for the pH values where instability was observed.

-

Tier 3 - Identification of Hydrolysis Products: If significant degradation occurs, identify major hydrolysis products (those accounting for >10% of the initial concentration).

-

Analysis: At appropriate time intervals, analyze the solutions for the concentration of the parent compound and degradation products. The rate constant and half-life of hydrolysis are then calculated.

Mandatory Visualizations

Proposed Microbial Degradation Pathway

The proposed aerobic degradation pathway for this compound is initiated by a dioxygenase enzyme, which hydroxylates the less chlorinated aromatic ring. This is followed by a series of enzymatic reactions leading to ring cleavage and eventual mineralization.

Proposed aerobic degradation pathway of this compound.

Experimental Workflow: Soil Microcosm Study

The following diagram illustrates the workflow for conducting an aerobic biodegradation study of this compound in soil microcosms.

Workflow for a soil microcosm biodegradation study.

Environmental Risk Assessment Framework

The environmental risk assessment for this compound follows a structured, four-step process to characterize the potential adverse effects on human health and the environment.[7][16][17]

Four-step environmental risk assessment process.

Analytical Methodologies

The analysis of this compound in environmental samples is typically performed using gas chromatography coupled with mass spectrometry (GC-MS) or tandem mass spectrometry (GC-MS/MS) for enhanced selectivity and sensitivity.[4][18][19]

Sample Preparation

Soil and Sediment:

-

Extraction: Soxhlet extraction or Pressurized Liquid Extraction (PLE) with a mixture of hexane and acetone (1:1, v/v).

-

Cleanup: The extract is concentrated and subjected to cleanup to remove interfering compounds. This can be achieved using multi-layered silica gel columns containing different layers of acid- and base-impregnated silica, and activated carbon.

Water:

-

Extraction: Liquid-liquid extraction with a non-polar solvent like dichloromethane or solid-phase extraction (SPE) using a C18 or similar cartridge.

-

Concentration: The extract is carefully concentrated to a small volume before analysis.

GC-MS/MS Analysis

| Parameter | Typical Conditions |

| Gas Chromatograph (GC) | |

| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium at a constant flow rate (e.g., 1.0 mL/min) |

| Inlet Temperature | 280°C |

| Injection Mode | Splitless |

| Oven Temperature Program | Initial temperature of 80°C, hold for 2 min, ramp to 300°C at 10°C/min, hold for 10 min |

| Mass Spectrometer (MS/MS) | |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) |

| Precursor Ion | [M]⁺ of this compound (m/z 230) |

| Product Ions | Specific fragment ions for quantification and confirmation |

| Collision Energy | Optimized for the specific transitions |

Note: The specific MRM transitions and collision energies should be optimized for the instrument being used. Isotope-labeled internal standards (e.g., ¹³C-labeled PCNs) should be used for accurate quantification.[2][4]

References

- 1. researchgate.net [researchgate.net]

- 2. CHLORINATED NAPHTHALENES (CICAD 34, 2001) [inchem.org]

- 3. [Determination of polychlorinated naphthalenes in environmental samples by isotope dilution gas chromatography-triple quadrupole mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. epa.gov [epa.gov]

- 5. ecetoc.org [ecetoc.org]

- 6. chm.pops.int [chm.pops.int]

- 7. oehha.ca.gov [oehha.ca.gov]

- 8. Combined biostimulation and bioaugmentation for chlorpyrifos degradation in laboratory microcosms - PMC [pmc.ncbi.nlm.nih.gov]

- 9. battelle.org [battelle.org]

- 10. Accumulation and decay of chlorothalonil and selected metabolites in surface soil following foliar application to peanuts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. umpir.ump.edu.my [umpir.ump.edu.my]

- 12. researchgate.net [researchgate.net]

- 13. ars.usda.gov [ars.usda.gov]

- 14. Degradation of Polychlorinated Biphenyl Metabolites by Naphthalene-Catabolizing Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. academic.oup.com [academic.oup.com]

- 16. publications.tno.nl [publications.tno.nl]

- 17. tandfonline.com [tandfonline.com]

- 18. alsglobal.eu [alsglobal.eu]

- 19. researchgate.net [researchgate.net]

Physical properties of 1,2,5-Trichloronaphthalene (boiling point, density)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the key physical properties of 1,2,5-Trichloronaphthalene, specifically its boiling point and density. The information is presented to be a ready reference for laboratory and research applications.

Data Summary

The experimentally determined physical properties of this compound are summarized in the table below.

| Physical Property | Value | Units |

| Boiling Point | 332.7 | °C at 760 mmHg |

| Density | 1.452 | g/cm³ |

Experimental Protocols

While the specific experimental setup used to determine the above values for this compound is not detailed in readily available literature, the following describes standard methodologies for determining the boiling point and density of solid organic compounds.

Boiling Point Determination (General Method)

A common and effective method for determining the boiling point of a small sample of a solid organic compound is the Thiele tube method .

Apparatus:

-

Thiele tube

-

Thermometer

-

Capillary tube (sealed at one end)

-

Small test tube

-

Heating oil (e.g., mineral oil)

-

Bunsen burner or other heat source

-

Stand and clamp

Procedure:

-

A small amount of the this compound sample is placed into the small test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the sample within the test tube.

-

The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.

-

This assembly is then immersed in a Thiele tube containing heating oil, ensuring the sample is fully submerged.

-

The side arm of the Thiele tube is gently heated, which induces convection currents in the oil, ensuring uniform heating.

-

As the temperature rises, air trapped in the capillary tube will expand and slowly bubble out.

-

The temperature at which a continuous and rapid stream of bubbles emerges from the capillary tube is noted. This indicates that the vapor pressure of the sample is equal to the atmospheric pressure.

-

The heat source is removed, and the apparatus is allowed to cool slowly.

-

The boiling point is the temperature at which the bubbling stops and the liquid is drawn back into the capillary tube.

Density Determination (General Method)

The density of a solid organic compound like this compound can be accurately determined using gas pycnometry . This method is particularly useful for solids as it measures the true volume of the material, excluding pore space.

Apparatus:

-

Gas pycnometer

-

Analytical balance

-

Inert gas supply (typically helium)

Procedure:

-

The mass of the this compound sample is precisely measured using an analytical balance.

-

The sample is placed into the sample chamber of the gas pycnometer.

-

The system is sealed, and the sample chamber is purged with an inert gas, typically helium, to remove any adsorbed gases from the sample surface.

-

A known quantity of the inert gas is introduced into a reference chamber of a known volume, and the pressure is measured.

-

A valve is then opened, allowing the gas to expand into the sample chamber.

-

Once the pressure equilibrates, the new pressure is recorded.

-

Using the principles of the ideal gas law (Boyle's Law), the volume of the solid sample can be calculated based on the pressure difference and the known volumes of the chambers.

-

The density is then calculated by dividing the mass of the sample by its measured volume.

Logical Relationship Diagram

The following diagram illustrates the relationship between the chemical compound and its fundamental physical properties.

Caption: Relationship between this compound and its physical properties.

The Bioaccumulation Potential of Trichloronaphthalenes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Polychlorinated naphthalenes (PCNs), a group of 75 congeners, are persistent organic pollutants (POPs) recognized for their toxicity, persistence, and potential for bioaccumulation.[1] This technical guide focuses on the bioaccumulation potential of trichloronaphthalenes (TrCNs), a subgroup of PCNs. While specific quantitative bioaccumulation data for individual TrCN congeners are limited in publicly available literature, this document synthesizes the existing knowledge on their physicochemical properties, metabolic fate, and the methodologies used to assess their bioaccumulation. This guide provides an in-depth overview for researchers and professionals involved in environmental science and drug development, highlighting the behavior of lower-chlorinated PCNs and identifying key data gaps.

Introduction to Polychlorinated Naphthalenes (PCNs)

PCNs are aromatic hydrocarbons consisting of a naphthalene ring system where one to eight hydrogen atoms are substituted with chlorine.[2] Historically, they were used in various industrial applications, including as flame-retardants, dielectrics, and preservatives, often in mixtures known by trade names like Halowax.[1][3] Due to their environmental persistence and toxicological profiles, which include dioxin-like toxic effects for some congeners, PCNs were listed under the Stockholm Convention on Persistent Organic Pollutants.[1][4]

Trichloronaphthalenes, with three chlorine atoms, are considered lower-chlorinated PCNs. Their environmental fate and bioaccumulation potential are influenced by their moderate lipophilicity and susceptibility to metabolic processes compared to their more highly chlorinated counterparts.[5][6]

Physicochemical Properties and Bioaccumulation Potential

The tendency of a chemical to bioaccumulate is largely governed by its physicochemical properties, particularly its lipophilicity, which is often estimated by the octanol-water partition coefficient (Kow). Generally, the bioaccumulation potential of PCNs increases with the degree of chlorination.[6] However, very highly chlorinated naphthalenes, such as octachloronaphthalene, tend not to bioaccumulate significantly, which may be due to their limited absorption.[6]

Lower-chlorinated PCNs, including trichloronaphthalenes, are expected to have a moderate tendency to sorb to soil and sediments.[6]

Quantitative Bioaccumulation Data

Specific, experimentally derived Bioconcentration Factors (BCF) and Bioaccumulation Factors (BAF) for individual trichloronaphthalene congeners are not well-documented in the available scientific literature. A BCF relates the concentration of a chemical in an organism to the concentration in the surrounding water, while a BAF also considers uptake from food and sediment.[7]

The available quantitative data is often for mixtures of chlorinated naphthalenes. For instance, a bioconcentration factor of 2,300 has been reported for a mixture of chlorinated naphthalenes.[8] This value indicates a significant potential for bioaccumulation.

| Compound/Mixture | Congener(s) | Bioconcentration Factor (BCF) | Comments |

| Chlorinated Naphthalene Mixture | Trichloronaphthalene, Tetrachloronaphthalene, Pentachloronaphthalene | 2,300 | Indicates high bioaccumulation potential for the mixture as a whole.[8] |

| Trichloronaphthalene | Specific congeners | Data not available | - |

Metabolism of Trichloronaphthalenes

The bioaccumulation of a substance is not only dependent on its uptake but also on the organism's ability to metabolize and excrete it. Lower-chlorinated PCNs, including mono-, di-, and trichloronaphthalenes, are more susceptible to metabolism than their higher-chlorinated counterparts.[5]

The primary metabolic pathway for these compounds is hydroxylation, mediated by cytochrome P-450 (CYP) enzymes, to form arene oxide intermediates.[5] This is followed by dechlorination and conjugation, leading to the formation of phenolic and conjugated hydroxylated metabolites that are more water-soluble and can be excreted, primarily through the kidneys.[5] The liver is the main organ responsible for this detoxification process.[5] This metabolic clearance reduces the overall bioaccumulation potential of trichloronaphthalenes compared to more persistent, highly chlorinated PCNs.

Metabolic pathway of lower-chlorinated PCNs.

Experimental Protocols for Bioaccumulation Assessment

Standardized testing guidelines, such as those provided by the Organisation for Economic Co-operation and Development (OECD), are typically followed to determine the bioconcentration of chemicals in fish. The following protocol is a generalized representation of a flow-through fish bioconcentration study based on OECD Test Guideline 305.

Principle of the Test

The test consists of two phases: an exposure (uptake) phase and a post-exposure (depuration) phase. During the uptake phase, a group of fish of one species is exposed to a constant, sublethal concentration of the test substance in the water. Subsequently, they are transferred to a medium free of the test substance for the depuration phase. The concentration of the test substance in the fish and in the water is monitored throughout both phases to determine the rates of uptake and depuration, and consequently, the bioconcentration factor.

Test Organism

A species with a low metabolic capacity for the test substance is preferred to represent a worst-case scenario. Common test species include Rainbow Trout (Oncorhynchus mykiss), Bluegill Sunfish (Lepomis macrochirus), and Fathead Minnow (Pimephales promelas).

Test Conditions

-

Water: The water should be of constant quality and free of contaminants that could interfere with the test.

-

Temperature: Maintained at a constant, optimal temperature for the chosen fish species.

-

Loading: The biomass of fish should be low enough to not affect the concentration of the test substance.

-

Feeding: Fish are fed a standard diet daily.

Procedure

-

Acclimation: Fish are acclimated to the test conditions for at least two weeks.

-

Uptake Phase: Fish are exposed to the test substance at a constant concentration in a flow-through system. Water and fish samples are taken at regular intervals. The duration of this phase depends on the time required to reach a steady-state concentration in the fish.

-

Depuration Phase: Fish are transferred to clean water. Water and fish samples continue to be collected to determine the rate of elimination.

-

Chemical Analysis: Concentrations of the trichloronaphthalene congener in fish tissue (often whole body or specific tissues) and water are determined using appropriate analytical methods. Lipid content of the fish tissue is also measured.

Data Analysis

The bioconcentration factor (BCF) is calculated as the ratio of the concentration of the test substance in the fish (Cf) to that in the water (Cw) at steady state. If a steady state is not reached, the BCF can be calculated as the ratio of the uptake rate constant (k1) to the depuration rate constant (k2).

Generalized workflow for a fish bioconcentration study.

Analytical Methodologies for Tissue Analysis

Accurate determination of trichloronaphthalenes in biological tissues is crucial for bioaccumulation studies. The complexity of biological matrices requires multi-step analytical procedures to isolate and quantify the target analytes.

Sample Preparation

-

Homogenization: The biological tissue (e.g., whole fish, liver, adipose tissue) is homogenized to ensure a representative sample.

-

Extraction: The homogenized sample is extracted with an organic solvent or a mixture of solvents to transfer the lipophilic trichloronaphthalenes from the tissue matrix into the solvent phase. Common extraction techniques include Soxhlet extraction or pressurized liquid extraction.

-

Cleanup: The raw extract contains co-extracted substances like lipids that can interfere with the analysis. Cleanup steps are necessary to remove these interferences. This is often achieved using techniques like gel permeation chromatography (GPC) to remove macromolecules and column chromatography with adsorbents like silica or Florisil for further purification.

-

Concentration: The cleaned extract is concentrated to a small volume to increase the analyte concentration before instrumental analysis.

Instrumental Analysis

-

Gas Chromatography (GC): The concentrated extract is injected into a gas chromatograph, where the different PCN congeners are separated based on their boiling points and interaction with the stationary phase of the GC column.

-

Detection:

-

Electron Capture Detector (ECD): An ECD is sensitive to halogenated compounds and has been traditionally used for PCN analysis.

-

Mass Spectrometry (MS): GC coupled with MS is the preferred method for confirmation and quantification as it provides structural information, allowing for the identification of specific congeners. High-resolution mass spectrometry (HRMS) offers even greater selectivity and sensitivity.

-

General analytical workflow for PCN analysis in tissues.

Conclusion and Future Perspectives

Trichloronaphthalenes, as part of the broader class of PCNs, possess the potential for bioaccumulation in aquatic and terrestrial organisms. Their moderate lipophilicity and susceptibility to metabolic degradation place them in a complex position regarding their environmental fate. While qualitative evidence points towards their bioaccumulation, a significant data gap exists in the form of specific BCF and BAF values for individual trichloronaphthalene congeners.

Future research should focus on:

-

Congener-Specific Bioaccumulation Studies: Conducting standardized bioaccumulation tests on individual trichloronaphthalene congeners to determine their BCF and BAF values.

-

Metabolic Pathway Elucidation: Further investigation into the specific cytochrome P-450 isozymes involved in trichloronaphthalene metabolism and the identification of major metabolites in various species.

-

Environmental Monitoring: Targeted monitoring of trichloronaphthalene congeners in various environmental compartments and biota to better understand their distribution and potential for trophic transfer.

Addressing these research needs will provide a more complete picture of the environmental risks posed by trichloronaphthalenes and will be invaluable for regulatory assessments and the development of safer chemical alternatives.

References

- 1. researchgate.net [researchgate.net]

- 2. tandfonline.com [tandfonline.com]

- 3. cn.aminer.org [cn.aminer.org]

- 4. atsdr.cdc.gov [atsdr.cdc.gov]

- 5. farmacja.umed.pl [farmacja.umed.pl]

- 6. CHLORINATED NAPHTHALENES (CICAD 34, 2001) [inchem.org]

- 7. Modeling the bioconcentration factors and bioaccumulation factors of polychlorinated biphenyls with posetic quantitative super-structure/activity relationships (QSSAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. oehha.ca.gov [oehha.ca.gov]

Sources of 1,2,5-Trichloronaphthalene in the Environment: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polychlorinated naphthalenes (PCNs) are a group of 75 chlorinated aromatic hydrocarbons that have been identified as persistent organic pollutants (POPs) due to their environmental persistence, bioaccumulative potential, and toxicity. 1,2,5-Trichloronaphthalene is one of the 14 trichloronaphthalene congeners. Like other PCNs, it can enter the environment from both direct and indirect sources. This technical guide provides a comprehensive overview of the known and potential sources of this compound in the environment, supported by available quantitative data, detailed experimental protocols for its analysis, and visualizations of key processes.

Direct Sources: Commercial Polychlorinated Naphthalene Formulations

Historically, the primary direct source of this compound to the environment was its inclusion in commercial PCN mixtures. These mixtures, sold under trade names such as Halowax, Nibren Waxes, and Seekay Waxes, were used in a variety of industrial applications, including:

-

Cable insulation

-

Capacitor dielectrics

-

Wood preservatives

-

Engine oil additives

-

Electroplating masking compounds

These commercial formulations were not composed of single congeners but were complex mixtures of different chlorinated naphthalenes. The composition of these mixtures varied depending on the manufacturer and the intended application. While specific quantitative data for the this compound congener within these mixtures is scarce, studies on Halowax formulations have confirmed the presence of various trichloronaphthalene isomers. For instance, Halowax 1014, a widely used mixture, is reported to contain 3% trichloronaphthalene isomers by weight[1]. Analysis of different Halowax batches has shown considerable variation in congener composition, with many congeners co-eluting during chromatographic analysis, making precise quantification of each isomer challenging[2]. However, the widespread historical use of these products has led to their long-term presence in the environment.

Indirect and Unintentional Sources

Following the cessation of large-scale production of commercial PCN mixtures, unintentional formation has become a significant ongoing source of these compounds in the environment.

Thermal Processes

PCNs, including trichloronaphthalenes, are known to form as unintentional byproducts in various high-temperature industrial processes. These include:

-

Waste Incineration: Municipal and industrial waste incinerators are significant sources of PCNs. The combustion of organic matter in the presence of chlorine can lead to the de novo synthesis of PCNs. Congener profiles of PCNs in incinerator flue gas and fly ash have been studied, though specific data for this compound is often part of the broader trichloronaphthalene homolog group.

-

Metallurgical Processes: The smelting and refining of metals, particularly copper and aluminum, can also generate PCNs.

-

Cement Kilns: The high temperatures and presence of chlorine-containing materials in cement kilns provide conditions suitable for PCN formation.

Contamination in other Chemical Products

PCNs have been identified as contaminants in other industrial chemical products, most notably in commercial polychlorinated biphenyl (PCB) formulations. The manufacturing processes for PCBs could also co-produce PCNs. Given that commercial PCB mixtures like Aroclors were produced in large quantities and used extensively, this represents a significant historical source of PCNs to the environment. The concentration of PCNs in some Chinese PCB insulating oils has been found to be as high as 1,307 μg/g[3].

Data Presentation: Quantitative Analysis of Trichloronaphthalenes

The following table summarizes available quantitative data for trichloronaphthalenes and total PCNs in various environmental and industrial samples. It is important to note that data specific to the this compound congener is limited, and much of the available information is for the trichloronaphthalene homolog group or for total PCNs.

| Sample Matrix | Source/Location | Analyte | Concentration | Reference |

| Commercial Products | ||||

| Halowax 1014 | Commercial PCN Mixture | Trichloronaphthalenes | 3% by weight | [1] |

| Chinese PCB3 Oil | Insulating Oil | Total PCNs | 1,307.5 μg/g | [3] |

| Industrial Waste | ||||

| Rubber Wastes | Municipal Waste Sites | Total PCNs | 3.1 - 130 ng/g | [4] |

| Refuse-Derived Fuel (RDF) | Municipal Waste Sites | Total PCNs | 3.4 - 86 ng/g | [4] |

| Automobile Shredder Residue (ASR) | Industrial Waste | Total PCNs | 26 - 40 ng/g | [4] |

| Fly Ash | Incinerators | Total PCNs | 90 - 700 ng/g | [4] |

| Environmental Samples | ||||

| Sediment | Industrialized Coastal Waters, Korea | Total PCNs | 0.99 - 21,400 pg/g dry wt. | [2] |

| Sediment | Industrialized Coastal Waters, Korea | Trichloronaphthalene (CN-13) | Detected in >60% of samples | [2] |

| Sediment | Unpolluted Sites | Total PCNs | 0.2 µg/kg | [5] |

| Sediment | Polluted Sites | Total PCNs | 250 µg/kg | [5] |

| Surface Water | Near Manufacturing Plants (1970s) | Total PCNs | Up to 5.5 µg/L | [5] |

Experimental Protocols: Analysis of Trichloronaphthalenes in Sediment

This section provides a detailed methodology for the analysis of this compound and other PCN congeners in sediment samples, based on established analytical procedures.

Sample Preparation and Extraction

-

Sample Collection and Storage: Collect sediment samples using a stainless-steel grab or corer. Store samples in pre-cleaned glass jars with Teflon-lined lids at -20°C until analysis.

-

Sample Homogenization and Drying: Thaw the sediment sample and homogenize it by thoroughly mixing with a stainless-steel spatula. A subsample is taken for dry weight determination by drying at 105°C to a constant weight. For the main analysis, the sediment is either air-dried in a clean environment or chemically dried by mixing with anhydrous sodium sulfate until a free-flowing powder is obtained.

-

Fortification with Internal Standards: Prior to extraction, spike the dried and homogenized sediment sample with a known amount of a solution containing ¹³C-labeled PCN congeners, including a trichloronaphthalene isomer if available. This is crucial for accurate quantification using the isotope dilution method.

-

Soxhlet Extraction:

-

Place approximately 10-20 g of the dried sediment into a pre-extracted cellulose thimble.

-

Add the thimble to a Soxhlet extractor.

-

Extract the sample with 200-250 mL of a 1:1 (v/v) mixture of hexane and dichloromethane for 18-24 hours at a rate of 4-6 cycles per hour.

-

Alternatively, Pressurized Liquid Extraction (PLE) can be used with the same solvent mixture at elevated temperature (e.g., 100°C) and pressure (e.g., 1500 psi) for a shorter extraction time.

-

Extract Cleanup

The raw extract contains lipids and other co-extracted materials that can interfere with the analysis. A multi-step cleanup procedure is therefore necessary.

-

Sulfur Removal (if necessary): If elemental sulfur is present (common in anaerobic sediments), it can be removed by adding activated copper granules to the extract and shaking or sonicating.

-

Gel Permeation Chromatography (GPC) (Optional): For samples with high lipid content, GPC can be used as an initial cleanup step to remove high-molecular-weight compounds.

-

Multi-layer Silica Gel Column Chromatography:

-

Pack a chromatography column (e.g., 20 mm i.d.) from bottom to top with:

-

A glass wool plug

-

2 g of anhydrous sodium sulfate

-

10 g of activated silica gel

-

8 g of 33% (w/w) sulfuric acid impregnated silica gel

-

4 g of activated silica gel

-

8 g of 33% (w/w) potassium hydroxide impregnated silica gel

-

2 g of anhydrous sodium sulfate

-

-

Pre-elute the column with hexane.

-

Concentrate the sample extract to a small volume (e.g., 1-2 mL) and load it onto the column.

-

Elute the PCNs with an appropriate volume of hexane or a hexane/dichloromethane mixture (e.g., 70 mL of 1:1 hexane:dichloromethane).

-

-

Activated Carbon Column Chromatography (for fractionation):

-

For further cleanup and fractionation to separate PCNs from other planar aromatic compounds, an activated carbon column can be used.

-

The elution is typically performed with solvents of increasing polarity to selectively elute different compound classes.

-

Instrumental Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Concentration and Solvent Exchange: The cleaned extract is carefully concentrated under a gentle stream of nitrogen to a final volume of approximately 50-100 µL. A recovery standard (e.g., a ¹³C-labeled PCB congener not used for spiking) is added just before analysis to monitor the injection performance.

-

GC-MS System: A high-resolution gas chromatograph coupled to a high-resolution mass spectrometer (HRGC-HRMS) is recommended for the analysis of PCNs to achieve the required sensitivity and selectivity, especially for complex environmental samples. A gas chromatograph with a triple quadrupole mass spectrometer (GC-MS/MS) can also be used.

-

GC Conditions (Typical):

-

Column: DB-5ms (or equivalent), 60 m x 0.25 mm i.d., 0.25 µm film thickness.

-

Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

-

Injector: Splitless injection at 280°C.

-

Oven Temperature Program:

-

Initial temperature: 100°C, hold for 2 min.

-

Ramp 1: 20°C/min to 180°C.

-

Ramp 2: 5°C/min to 300°C, hold for 10 min.

-

-

-

MS Conditions (Typical for HRMS):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM) of at least two characteristic ions for each native and labeled PCN congener.

-

Resolution: >10,000.

-

-

Quantification: The concentration of this compound and other PCN congeners is determined by isotope dilution, comparing the integrated peak area of the native analyte to that of its corresponding ¹³C-labeled internal standard.

Visualizations

Logical Relationship of this compound Sources

Caption: Sources and pathways of this compound into the environment.

Experimental Workflow for Sediment Analysis

Caption: Workflow for the analysis of this compound in sediment samples.

References

- 1. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 2. Frontiers | Distribution of Polychlorinated Naphthalenes in Sediment From Industrialized Coastal Waters of Korea With the Optimized Cleanup and GC-MS/MS Methods [frontiersin.org]

- 3. Congener-specific analysis of polychlorinated naphthalenes (PCNs) in the major Chinese technical PCB formulation from a stored Chinese electrical capacitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. CHLORINATED NAPHTHALENES (CICAD 34, 2001) [inchem.org]

Unveiling the Trichloronaphthalene Isomers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the isomers of trichloronaphthalene, delving into their physicochemical properties, toxicological profiles, and the analytical methodologies employed for their study. This document is intended to serve as a critical resource for researchers, scientists, and professionals in drug development who encounter these compounds in environmental analysis, toxicology studies, or as potential scaffolds in medicinal chemistry.

Physicochemical Properties of Trichloronaphthalene Isomers

There are 14 possible isomers of trichloronaphthalene, each exhibiting unique physical and chemical characteristics. The properties of these isomers, such as melting point, boiling point, and solubility, are crucial for understanding their environmental fate, bioavailability, and for developing appropriate analytical methods for their separation and quantification. The degree of chlorination and the specific substitution pattern on the naphthalene ring significantly influence these properties[1][2]. Generally, as the degree of chlorination increases, the melting point, boiling point, and hydrophobicity increase, while vapor pressure and water solubility decrease[1][2].

A summary of the available quantitative data for the 14 trichloronaphthalene isomers is presented in Table 1. It is important to note that while data for many isomers are available, some physical properties for less common isomers remain to be fully characterized.

| Isomer | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Density (g/cm³) |

| 1,2,3-Trichloronaphthalene | 50402-52-3 | C₁₀H₅Cl₃ | 231.51 | 81[1], 84[3] | - | - |

| 1,2,4-Trichloronaphthalene | 50402-51-2 | C₁₀H₅Cl₃ | 231.51 | 92[1][3] | 327.9 @ 760 mmHg[4] | 1.452[4] |

| 1,2,5-Trichloronaphthalene | 55720-33-7 | C₁₀H₅Cl₃ | 231.51 | 78[1], 79[3] | 332.7 @ 760 mmHg[5] | 1.452[5] |

| 1,2,6-Trichloronaphthalene | 51570-44-6 | C₁₀H₅Cl₃ | 231.51 | 92.5[1][3] | - | - |

| 1,2,7-Trichloronaphthalene | 55720-34-8 | C₁₀H₅Cl₃ | 231.51 | 88[1][3] | - | - |

| 1,2,8-Trichloronaphthalene | 55720-35-9 | C₁₀H₅Cl₃ | 231.51 | 83[1][3] | - | - |

| 1,3,5-Trichloronaphthalene | 51570-43-5 | C₁₀H₅Cl₃ | 231.51 | 94[1], 103[3] | - | - |

| 1,3,6-Trichloronaphthalene | 55720-36-0 | C₁₀H₅Cl₃ | 231.51 | 80.5[1], 81[3] | - | - |

| 1,3,7-Trichloronaphthalene | 55720-37-1 | C₁₀H₅Cl₃ | 231.51 | 113[6][7] | 309.3 @ 760 mmHg[8][9] | 1.452[8] |

| 1,3,8-Trichloronaphthalene | 55720-38-2 | C₁₀H₅Cl₃ | 231.51 | 85[3], 89.5[1] | - | - |

| 1,4,5-Trichloronaphthalene | 2437-55-0 | C₁₀H₅Cl₃ | 231.51 | 133[1] | 327.8 @ 760 mmHg[10] | 1.452[10] |

| 1,4,6-Trichloronaphthalene | 2437-54-9 | C₁₀H₅Cl₃ | 231.51 | 65[1] | - | - |

| 1,6,7-Trichloronaphthalene | 55720-39-3 | C₁₀H₅Cl₃ | 231.51 | - | 322.3 @ 760 mmHg[11] | 1.452[11] |

| 2,3,6-Trichloronaphthalene | 55720-40-6 | C₁₀H₅Cl₃ | 231.51 | 90.5[1] | - | - |

Table 1: Physicochemical Properties of Trichloronaphthalene Isomers.

Toxicological Profile and Signaling Pathways

Trichloronaphthalenes, as part of the larger family of polychlorinated naphthalenes (PCNs), are recognized as persistent organic pollutants with significant toxicological concerns. Their toxicity is primarily mediated through the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor. This mechanism is shared with other dioxin-like compounds[12][13][14].

Upon binding of a trichloronaphthalene isomer to the cytosolic AhR, the receptor-ligand complex translocates to the nucleus. In the nucleus, it heterodimerizes with the AhR Nuclear Translocator (ARNT). This complex then binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) in the promoter regions of target genes, leading to the induction of genes primarily involved in xenobiotic metabolism, such as cytochrome P450 enzymes (e.g., CYP1A1)[6][8]. The persistent activation of this pathway can lead to a range of adverse effects, including skin lesions (chloracne), liver damage, immunotoxicity, and endocrine disruption[7][9].

The following diagram illustrates the canonical AhR signaling pathway activated by trichloronaphthalene isomers.

Figure 1: Canonical Aryl Hydrocarbon Receptor (AhR) Signaling Pathway.

Experimental Protocols

The synthesis, separation, and characterization of trichloronaphthalene isomers require specialized and precise experimental methodologies.

Synthesis of Trichloronaphthalene Isomers

The synthesis of specific trichloronaphthalene isomers is a challenging task. Direct chlorination of naphthalene typically results in a complex mixture of isomers that are difficult to separate[15]. Therefore, multi-step synthetic routes are often necessary to obtain pure individual isomers. One common approach involves the use of starting materials with specific substitution patterns that direct the chlorination to the desired positions. The Scholl reaction, a coupling reaction of arene compounds, can also be employed in the synthesis of larger polycyclic aromatic hydrocarbons and could be adapted for specific isomer synthesis, although it often requires harsh conditions and may lead to low yields[16][17].

A generalized workflow for the synthesis and purification of a specific trichloronaphthalene isomer is depicted below.

Figure 2: General workflow for the synthesis of a trichloronaphthalene isomer.

Separation and Characterization

The analysis of trichloronaphthalene isomers in environmental and biological matrices is typically performed using high-resolution gas chromatography (HRGC) coupled with mass spectrometry (MS)[3][4][18].

Sample Preparation:

-

Extraction: Solid samples (e.g., sediment, tissue) are often extracted using methods like Soxhlet extraction or pressurized liquid extraction (PLE). Liquid samples (e.g., water) are typically subjected to liquid-liquid extraction or solid-phase extraction (SPE).

-

Cleanup: The crude extracts are then purified to remove interfering compounds. This is a critical step and often involves column chromatography using adsorbents such as silica gel, alumina, and activated carbon.

Instrumental Analysis:

-

Gas Chromatography (GC): A high-resolution capillary column (e.g., DB-5ms) is used to separate the different trichloronaphthalene isomers. The oven temperature program is carefully optimized to achieve the best possible separation.

-

Mass Spectrometry (MS): The separated isomers are detected and quantified using a mass spectrometer. High-resolution mass spectrometry (HRMS) is often preferred for its high sensitivity and selectivity. Isotope dilution methods, using ¹³C-labeled internal standards, are commonly employed for accurate quantification.

A schematic of the analytical workflow is presented below.

Figure 3: Analytical workflow for trichloronaphthalene isomer analysis.

Conclusion

The 14 isomers of trichloronaphthalene represent a complex class of compounds with significant environmental and toxicological implications. A thorough understanding of their individual properties, toxicological mechanisms, and the analytical methods for their study is essential for accurate risk assessment and for the development of potential therapeutic interventions that may target the AhR pathway. This guide provides a foundational overview to support further research and investigation in this critical area.

References

- 1. determination-of-polychlorinated-naphthalenes-in-polychlorinated-biphenyl-products-via-capillary-gas-chromatography-mass-spectrometry-after-separation-by-gel-permeation-chromatography - Ask this paper | Bohrium [bohrium.com]

- 2. epa.gov [epa.gov]

- 3. asn.sn [asn.sn]

- 4. Congener specific determination of polychlorinated naphthalenes in sediment and biota by gas chromatography high resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Signaling network map of the aryl hydrocarbon receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Aryl hydrocarbon receptor - Wikipedia [en.wikipedia.org]

- 7. escholarship.org [escholarship.org]

- 8. Canonical and non-canonical aryl hydrocarbon receptor signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Cas 55720-39-3,1,6,7-TRICHLORONAPHTHALENE | lookchem [lookchem.com]

- 12. The aryl hydrocarbon receptor: a predominant mediator for the toxicity of emerging dioxin-like compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Dioxin and the AH Receptor: Synergy of Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. 1-Chloronaphthalene - Wikipedia [en.wikipedia.org]

- 16. Scholl reaction - Wikipedia [en.wikipedia.org]

- 17. Scholl reaction as a powerful tool for the synthesis of nanographenes: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]

- 18. tandfonline.com [tandfonline.com]

A Technical Guide to the Historical Production and Use of Polychlorinated Naphthalenes

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the history, manufacturing, and application of polychlorinated naphthalenes (PCNs). It details the analytical methodologies for their detection and explores the primary toxicological pathway associated with their exposure.

Historical Production and Use of Polychlorinated Naphthalenes

Polychlorinated naphthalenes (PCNs) are a group of synthetic aromatic compounds produced by the chlorination of naphthalene. Commercial production of PCNs began in the early 20th century, around 1910, in both Europe and the United States.[1] These compounds were valued for their chemical stability, low flammability, and electrical insulating properties.

Production peaked between the 1930s and 1950s, a period during which they were extensively used in a wide range of industrial applications. However, growing concerns over their toxicity and environmental persistence led to a significant decline in production from the 1970s onwards, with most manufacturing ceasing in Western countries by 1980.

Major Manufacturers and Trade Names

Several companies were prominent in the production of PCNs. In the United States, the Halowax Corporation (later acquired by Koppers Company) was a major producer, marketing its products under the trade name Halowax . In Europe, key manufacturers included Bayer in Germany, with their Nibren Waxes , and Imperial Chemical Industries (ICI) in the United Kingdom, which produced Seekay Waxes . Other European trade names included Clonacire (France), Cerifal (Italy), and Woskol (Poland).[2]

Production Volumes

Precise global production figures for PCNs are difficult to ascertain due to the long history of their manufacture and incomplete records. However, estimates provide an insight into the scale of their production.

| Region/Country | Time Period | Estimated Production Volume (Metric Tons) |

| United States | 1910 - 1960 | 50,000 - 150,000 |

| 1920s | ~9,000 per year | |

| 1956 | ~3,200 | |

| 1978 | ~320 | |

| Global (Total) | 1912 - 1987 | 1,042,790.65 (Cumulative Production) |

| Global (Emitted) | 1912 - 1987 | 468,014 (from production and use) |

Historical Industrial Applications

The unique properties of PCNs led to their use in a multitude of applications:

-

Electrical Industry: Due to their excellent dielectric properties and fire resistance, PCNs were widely used as insulating materials for cables, wires, and capacitors.[4] The higher chlorinated mixtures were particularly favored for capacitor impregnation.[3]

-

Wood Preservation: Their resistance to fungi and insects made them effective wood preservatives.

-

Additives: PCNs were used as additives in engine oils, lubricants, and paints to enhance their performance and durability.

-

Other Uses: They also found application in electroplating as masking compounds, as casting materials for alloys, and as a feedstock for dye production.[4]

The following diagram illustrates the major historical applications of polychlorinated naphthalenes.

Experimental Protocols for PCN Analysis

The analysis of PCNs in environmental and biological matrices typically involves extraction, cleanup, and instrumental analysis. The following sections provide detailed methodologies for these key steps.

Sample Extraction: Soxhlet Extraction of PCNs from Soil/Sediment

This protocol is based on the principles of US EPA Method 3540C for Soxhlet extraction.

Materials:

-

Soxhlet extraction apparatus (40 mm ID, with 500-mL round-bottom flask)

-

Extraction thimbles (cellulose)

-

Heating mantle

-

Anhydrous sodium sulfate (reagent grade, baked at 400°C for 4 hours)

-

Hexane/Acetone (1:1 v/v, pesticide grade)

-

Glass wool

Procedure:

-

Sample Preparation:

-

Air-dry the soil or sediment sample to a constant weight.

-

Grind the dried sample to a fine powder using a mortar and pestle.

-

Weigh approximately 10 g of the homogenized sample into a pre-cleaned extraction thimble.

-

Mix the sample with an equal amount of anhydrous sodium sulfate to remove any residual moisture.

-

Place a plug of glass wool at the top of the thimble to prevent sample loss.

-

-

Extraction:

-

Place the thimble into the Soxhlet extractor.

-